molecular formula C20H18BrNO5 B11576972 5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B11576972
M. Wt: 432.3 g/mol
InChI Key: TXTKDLIRFYNFKP-UHFFFAOYSA-N
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Description

5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a bromophenoxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the reaction of the furan derivative with 2-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy-furan intermediate.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and appropriate boronic acid derivatives.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine, such as 3,4-dimethoxyaniline, under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application. For example, if studied for its biological activity, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • 5-[(2-fluorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • 5-[(2-iodophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogens, the bromine atom may confer distinct electronic and steric properties, affecting the compound’s behavior in various reactions and applications.

Properties

Molecular Formula

C20H18BrNO5

Molecular Weight

432.3 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18BrNO5/c1-24-17-9-7-13(11-19(17)25-2)22-20(23)18-10-8-14(27-18)12-26-16-6-4-3-5-15(16)21/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

TXTKDLIRFYNFKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)OC

Origin of Product

United States

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